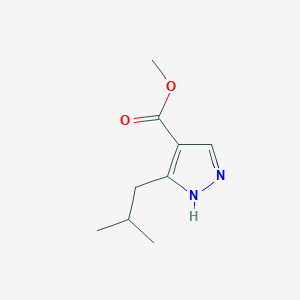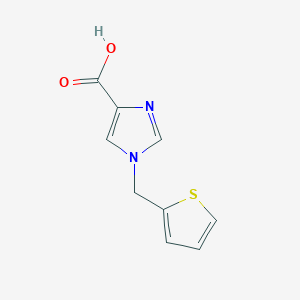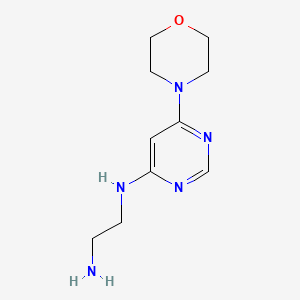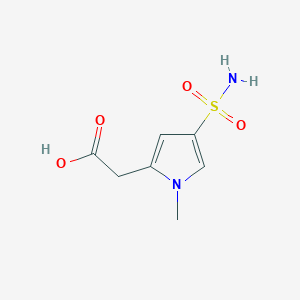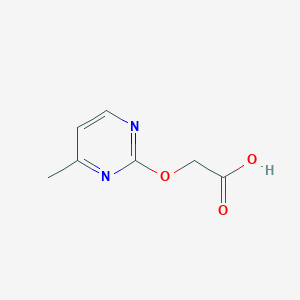
2-(Methoxy(naphthalen-1-yl)methyl)malononitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(Methoxy(naphthalen-1-yl)methyl)malononitrile is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further linked to a malononitrile group. Detailed structural analysis would require advanced techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It is a solid compound with a molecular weight of 236.27 g/mol. More specific properties like melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Interaction with Bovine Serum Albumin (BSA)
The interaction of compounds related to 2-(Methoxy(naphthalen-1-yl)methyl)malononitrile with Bovine Serum Albumin (BSA) has been studied to understand their fluorescence spectral properties. These studies help elucidate the binding behavior of such compounds with proteins, contributing to the understanding of their potential biological activity and drug interactions (Ghosh, Rathi, & Arora, 2016).
Chemistry and Synthesis
Research has explored the reactions of methoxynaphthalenes with active methylene compounds in the presence of manganese(III) acetate, leading to various naphthalene derivatives. This includes the synthesis of substituted naphthalenes and provides insights into the chemical behavior and potential applications of methoxynaphthalene compounds in organic synthesis (Tsunoda, Yamane, Nishino, & Kurosawa, 1991).
Fluorescent Probes for Mercury Detection
A naphthalene-based fluorescent chemodosimeter has been developed for the rapid, selective, and sensitive detection of mercury ions in aqueous solutions. This chemodosimeter demonstrates the potential of naphthalene derivatives for environmental monitoring and the detection of hazardous substances (Han et al., 2015).
Optical Properties for β-Amyloid Detection
Naphthalene derivatives have been synthesized and evaluated for their optical properties, particularly as fluorescent probes for β-amyloids, highlighting their potential application in the molecular diagnosis of Alzheimer’s disease. This research indicates the relevance of naphthalene compounds in biomedical imaging and diagnostics (Fa et al., 2015).
Cyanide Detection in Aqueous Solution
A simple and novel cyanide chemosensor based on a naphthalene derivative has been developed, showcasing high sensitivity and selectivity for cyanide ions in water. This underscores the utility of such compounds in environmental monitoring and public health by offering a method to detect cyanide levels below the WHO guidelines for drinking water (Lin et al., 2013).
Safety and Hazards
Safety data for 2-(Methoxy(naphthalen-1-yl)methyl)malononitrile indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-[methoxy(naphthalen-1-yl)methyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-18-15(12(9-16)10-17)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIHOSNMMYJSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC2=CC=CC=C21)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





